2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
Description
This compound features a pyrano[4,3-b]pyridine core fused with a pyrrolidine ring substituted by a fluoropyridinyloxymethyl group.
Properties
IUPAC Name |
2-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c20-16-1-2-18(22-9-16)26-11-13-3-5-24(10-13)19-14(8-21)7-15-12-25-6-4-17(15)23-19/h1-2,7,9,13H,3-6,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDQIFHNACALMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=NC=C(C=C2)F)C3=C(C=C4COCCC4=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and analogs from the evidence:
Key Observations:
Core Structure Variations: Pyrano[4,3-b]pyridine (target) vs. thiopyrano, pyrano[3,2-c]pyridine, and pyrano[2,3-d]pyrimidine derivatives highlight divergent electronic and steric profiles.
Substituent Effects: The fluoropyridinyl group in the target compound contrasts with chlorobenzyloxy () and chlorophenyl () substituents. Fluorine’s electronegativity may reduce metabolic degradation compared to bulkier chloro groups. Pyrrolidine rings (target) vs. hexahydroquinoline () or tetrahydro-2H-pyrano-pyrimidine () affect solubility and rigidity.
Synthetic Strategies: Multi-component reactions (MCRs) dominate in analogs like (chromeno-pyridines) and (indolo-pyrano-pyrimidinones), whereas the target compound likely requires sequential functionalization of the pyrrolidine and pyrano rings.
Biological Relevance: While and note microbial screening and biological evaluation, the target compound’s fluoropyridinyl-pyrrolidine motif is untested but resembles kinase inhibitor scaffolds.
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